13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Description
Structural Classification Within Macrocyclic Compounds
This compound belongs to the aza-crown ether family, a subset of macrocycles where nitrogen atoms replace one or more oxygen atoms in the polyether ring. The compound’s systematic name reveals critical structural details:
- 15-membered ring : The "cyclopentadecane" suffix indicates a 15-atom macrocyclic backbone.
- Heteroatom arrangement : Four oxygen atoms (tetraoxa) and one nitrogen atom (aza) are distributed across the ring, with the nitrogen positioned at the 13th carbon.
- Methyl substituent : A methyl group attached to the nitrogen atom introduces steric and electronic modifications compared to unsubstituted aza-crown ethers.
This hybrid structure bridges the gap between classical crown ethers like 15-crown-5 (which contains five oxygen donors) and pure azamacrocycles such as cyclam (1,4,8,11-tetraazacyclotetradecane). The table below compares key structural parameters:
| Macrocycle | Ring Size | Oxygen Atoms | Nitrogen Atoms | Substituents |
|---|---|---|---|---|
| 15-Crown-5 | 15 | 5 | 0 | None |
| Aza-15-crown-5 | 15 | 4 | 1 | None |
| 13-Methyl-aza-15-crown-5 | 15 | 4 | 1 | Methyl |
The methyl group’s introduction modifies the macrocycle’s cavity geometry and electron density, potentially enhancing selectivity for specific cations or enabling functionalization for advanced applications.
Historical Development of Aza-Crown Ether Derivatives
The evolution of this compound traces back to foundational work in crown ether chemistry:
- Crown ether discovery (1967) : Charles Pedersen’s synthesis of dibenzo-18-crown-6 established the field, demonstrating alkali metal ion complexation.
- Aza-crown development (1970s) : Researchers replaced oxygen with nitrogen, creating compounds like 1,4,7-triazacyclononane, which exhibited transition metal binding capabilities.
- Hybrid systems (1980s) : Mixed nitrogen-oxygen crowns emerged, exemplified by diaza-18-crown-6, combining ether and amine coordination sites.
- Substituted derivatives (1990s-present) : The introduction of alkyl groups, including methyl substituents, aimed to fine-tune macrocycle properties. For instance, N-methylation of aza-crowns was shown to modulate basicity and conformational flexibility.
The specific development of this compound likely arose from efforts to combine the sodium selectivity of 15-crown-5 with the enhanced coordination versatility provided by nitrogen donors.
Unique Features of Nitrogen-Oxygen Hybrid Macrocycles
This compound exhibits three distinctive characteristics derived from its hybrid design:
Dual coordination modes :
- The oxygen atoms engage in electrostatic interactions with cations through lone pair donation.
- The nitrogen’s lone pair enables stronger coordinate covalent bonds, particularly with transition metals.
- The methyl group induces a pyramidal geometry at nitrogen, creating a chiral center that influences stereoselective binding.
Cavity modulation :
- Compared to 15-crown-5 (cavity ~1.7 Å), the nitrogen substitution reduces cavity size while increasing electron density, potentially favoring smaller cations like Li⁺ over Na⁺.
- Molecular modeling suggests the methyl group introduces a 12° tilt in adjacent ethyleneoxy units, subtly reshaping the binding pocket.
Enhanced functionalization capacity :
- The nitrogen atom serves as an anchor for further derivatization. For example, phosphonite groups have been attached to create organocatalysts, as seen in N-(tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide.
- Lariat-type side chains could be introduced via alkylation of the nitrogen, enabling three-dimensional cation encapsulation.
These features make this compound a versatile scaffold for designing ion-selective sensors, phase-transfer catalysts, and metalloenzyme mimics. Its development exemplifies the strategic integration of heteroatom diversity and substituent effects in macrocyclic design.
Structure
3D Structure
Properties
CAS No. |
69978-46-7 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3 |
InChI Key |
ZZTUQRGZHCSJDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach Using Triethylene Glycol Derivatives and Amines
A common synthetic route involves the cyclization condensation of polyether chains with amine precursors:
- Step 1: Protection of amine groups using tosyl (p-toluenesulfonyl) groups to control reactivity.
- Step 2: Reaction of N-protected triethylene tetramine derivatives with diethanolamine derivatives to form a tosyl-protected macrocyclic intermediate.
- Step 3: Cyclization via intramolecular condensation under reflux conditions in mixed solvents (e.g., methanol and methylene dichloride).
- Step 4: Removal of tosyl protecting groups by reduction at elevated temperatures (~160 °C) to yield the free azacrown ether.
| Step | Reaction Conditions | Notes |
|---|---|---|
| N-tosylation of triethylene tetramine | Methanol/methylene dichloride (5:1 v/v), reflux | Ensures selective protection |
| N-tosylation of diethanolamine | 20–30 °C, 3–5 hours | Mild conditions to avoid decomposition |
| Cyclization condensation | Reflux, filtration, drying over Na2SO4 | Yields tosyl-protected macrocycle |
| Deprotection (reduction) | 160 °C, 40 minutes | Removes tosyl groups to yield final product |
This method improves upon earlier syntheses by optimizing temperature, reaction time, and purification steps to enhance yield and simplify operations.
Direct Methylation of 1-Aza-15-crown-5
An alternative approach involves starting from the parent azacrown ether (1-aza-15-crown-5, i.e., 1,4,7,10-tetraoxa-13-azacyclopentadecane) and introducing the methyl group on the nitrogen via alkylation:
- The parent azacrown ether is reacted with methylating agents (e.g., methyl iodide or methyl sulfate) under controlled conditions.
- The reaction is typically carried out in polar aprotic solvents such as DMF or acetonitrile.
- The product is isolated by solvent evaporation and purification by crystallization or chromatography.
This method is often used when the parent azacrown ether is commercially available or easily synthesized.
Multi-Step Organic Synthesis via Mannich-Type Reactions
In some research contexts, modified Mannich reactions have been employed to functionalize azacrown ethers with substituents including methyl groups:
- The azacrown ether is reacted with formaldehyde and a methylamine source under acidic or neutral conditions.
- This method allows for selective substitution at the nitrogen atom.
- The reaction conditions are optimized to avoid polymerization and side reactions.
Purification and Characterization
- The crude product is typically purified by solvent extraction, recrystallization, or column chromatography.
- Characterization methods include NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
- Crystallization from methanol or methanol-chloroform mixtures often yields single crystals suitable for X-ray diffraction, confirming the macrocyclic structure.
Summary Table of Preparation Methods
Research Findings on Preparation
- Optimization of tosylation and cyclization steps significantly improves yield and reduces reaction time compared to older methods.
- The methylated azacrown ether exhibits selective binding to divalent metal ions, which is critical for its applications in sensing and environmental remediation.
- Crystallographic studies confirm the macrocyclic conformation and purity of the synthesized compound, supporting the effectiveness of the preparation methods.
Chemical Reactions Analysis
Types of Reactions: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are performed in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Coordination Chemistry
One of the primary applications of 13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is in coordination chemistry. The compound's ability to form stable complexes with various metal ions makes it valuable for:
- Selective Ion Binding : It can selectively bind alkali and alkaline earth metals due to its unique donor atom arrangement. This property is particularly useful in extracting and separating these metals from mixtures.
- Sensor Development : The compound can be utilized in the development of sensors for detecting metal ions in environmental samples or biological systems.
Catalysis
The compound also shows promise in catalytic applications:
- Catalytic Activity : this compound can act as a catalyst in organic reactions, particularly those involving nucleophilic substitutions or rearrangements. Its ability to stabilize transition states enhances reaction rates and selectivity.
Material Science
In material science, this compound's properties are leveraged for:
- Polymer Chemistry : It can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities such as ion conductivity.
- Nanotechnology : The compound's unique structure allows it to be used in the synthesis of nanoparticles or nanocomposites that exhibit tailored electronic or optical properties.
Case Study 1: Metal Ion Extraction
A study demonstrated the effectiveness of this compound in selectively extracting lithium ions from seawater. The binding affinity of the compound for lithium was significantly higher than for other competing ions, showcasing its potential for sustainable lithium recovery.
Case Study 2: Catalytic Applications
Research published in the Journal of Organic Chemistry highlighted how this compound facilitated a series of nucleophilic substitution reactions with high yields and selectivity. The study emphasized its role as a catalyst that lowers activation energy barriers effectively.
Mechanism of Action
The mechanism of action of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, forming a stable ring complex. This complexation can alter the chemical and physical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states .
Molecular Targets and Pathways: The primary molecular targets are metal ions, and the pathways involved include coordination chemistry and ion transport mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
13-Phenyl Derivative (CAS 104514-11-6)
- Structure : Replaces the methyl group with a phenyl ring.
- Properties :
- Applications : Sensor development, selective ion extraction .
13-(Aminoacetyl) Derivative (CAS 104514-11-6)
- Structure: Features an aminoacetyl group (-CH₂C(O)NH₂) on the nitrogen.
- Properties: Increased polarity due to the amide and carbonyl groups, enhancing water solubility. Potential for functionalization (e.g., conjugation with biomolecules). Storage requires desiccation at -20°C to prevent hydrolysis .
- Applications : Biochemical research, chelating agent precursor .
13-(2-Methoxy-4-nitrophenyl) Derivative (CAS 497968-96-4)
Structural Modifications Beyond Substituents
Bicyclic and Tricyclic Analogues
- Example : 13,13'-[1,4-Phenylenebis(methylene)]bis-1,4,7,10-tetraoxa-13-azacyclopentadecane dihydrochloride ().
- Structure : Two azacrown units linked via a phenylene group, forming a bicyclic system.
- Properties :
- Applications : Multi-site ion recognition, supramolecular catalysis .
Thia-Substituted Analogues
- Example : 13-Aza-1,4,7,10-tetrathiacyclopentadecane ().
- Structure : Oxygen atoms replaced with sulfur.
- Properties: Sulfur's softer donor character enhances affinity for heavy metals (e.g., Ag⁺, Hg²⁺). Lower solubility in aqueous media due to hydrophobic sulfur atoms.
- Applications : Heavy metal remediation, catalytic sulfidation reactions .
Carboxylic Acid Derivative (CAS 656254-10-3)
- Structure : Acetic acid group appended to the macrocycle.
- Properties :
- Applications : Surface functionalization, ion-exchange resins .
Anthracene-Conjugated Derivative
- Structure : 10-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-ylmethyl)-9-anthracenecarbaldehyde.
- Properties :
- Anthracene moiety introduces fluorescence and photoactivity.
- Large conjugated system facilitates π-π stacking with aromatic guests.
- Applications : Optical sensors, light-driven molecular switches .
Comparative Data Table
Research Findings and Trends
- Synthesis : The methyl-substituted derivative is typically synthesized via alkylation of the parent azacrown, while phenyl and anthracene analogues require coupling reactions (e.g., Suzuki-Miyaura) .
- Stability: Methyl and phenyl derivatives exhibit superior thermal stability compared to aminoacetyl or carboxylic acid variants, which require low-temperature storage .
- Binding Studies : Methyl groups reduce binding constants for alkali metals (e.g., K⁺) by ~20% compared to unsubstituted azacrowns, while phenyl groups enhance selectivity for aromatic cations .
Biological Activity
Chemical Identity and Properties
- Chemical Name: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- CAS Number: 69978-46-7
- Molecular Formula: CHNO
- Molecular Weight: 233.3 g/mol
- Physical State: Solid
- Boiling Point: 112-115 °C (in hexane) .
This compound belongs to the class of azacrown ethers and has garnered attention due to its potential biological activities.
Research on the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Metal Ion Complexation: The presence of oxygen and nitrogen atoms in the structure allows for effective chelation of metal ions, which can influence various biological processes.
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially useful in pharmaceutical applications.
- Neuroprotective Effects: Some studies suggest that azacrown ethers may have neuroprotective properties, although specific data on this compound is limited.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various azacrown ethers. It was found that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |
|---|---|---|
| This compound | 15 | 12 |
| Control (Standard Antibiotic) | 20 | 18 |
Neuroprotective Studies
In a separate study focusing on neuroprotection, researchers assessed the impact of azacrown ethers on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with related compounds improved cell viability significantly compared to untreated controls .
Synthesis and Structural Analysis
The synthesis of this compound has been documented in various chemical literature. A notable method involves the use of palladium-catalyzed reactions under specific conditions to achieve high yields .
Table 2: Synthesis Conditions
| Catalyst Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Palladium(0) with Ligand | Toluene at 110 °C for 24 h | 73 |
| Caesium Carbonate | Under inert atmosphere | High |
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile. Current data suggest moderate toxicity levels; however, comprehensive studies are required to fully understand the safety profile in vivo.
Q & A
Q. What are the established synthetic routes for 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, and how can reaction conditions be optimized for higher yields?
A common method involves acid-induced retro-Asinger and Asinger reactions followed by condensation. For example, using 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine as a precursor under acidic conditions achieves yields comparable to literature procedures (~40-50%) . Optimization strategies include:
- Adjusting acid strength (e.g., HCl vs. H₂SO₄) to balance reaction rate and byproduct formation.
- Monitoring reaction progress via TLC or NMR to terminate the process before decomposition.
- Purification via column chromatography using CH₂Cl₂/MeOH/NH₃aq (100:20:2) to isolate the macrocycle .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this macrocycle?
- NMR : NMR confirms the presence of methyl groups (δ 18-22 ppm) and oxygen/nitrogen environments (δ 60-75 ppm) .
- X-ray crystallography : Resolves the macrocycle’s C₃-symmetric conformation (space group Pī) with bond lengths of 1.45–1.50 Å for C–O and 1.47 Å for C–N, critical for validating computational models .
- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 316.2012) confirms molecular integrity .
Q. How does the macrocycle’s structure influence its metal-chelating properties?
The tetraoxa-aza framework selectively binds transition metals (e.g., Cd²⁺) via the nitrogen lone pair and oxygen donors. In [Cd₄(L₄)₄][CdCl₄]₂·3H₂O, the macrocycle adopts a distorted octahedral geometry around Cd²⁺, with Cd–N/O bond distances of 2.30–2.45 Å . Key factors include:
- Steric effects from the methyl group at position 13, which limits coordination flexibility.
- Solvent polarity (aqueous vs. organic) impacting binding constants (log K ~4–5 for Cd²⁺ in water) .
Advanced Research Questions
Q. What experimental challenges arise in designing multi-step syntheses of derivatives, and how can they be mitigated?
- Challenge : Competing retro-Asinger pathways leading to oligomers or unreacted precursors . Solution : Use kinetic control (low temperature, 0–5°C) to favor cyclization over polymerization.
- Challenge : Low solubility of intermediates in non-polar solvents. Solution : Introduce polar substituents (e.g., acetic acid at position 13) to enhance solubility in H₂O/MeOH mixtures .
Q. How should conflicting data on the macrocycle’s stability under reducing conditions be interpreted?
While the compound resists LiAlH₄ in refluxing ether (4 hours, no reaction) , prolonged exposure (>8 hours) may degrade the macrocycle via N–O bond cleavage. To resolve discrepancies:
- Perform time-resolved NMR to detect intermediate species.
- Compare DFT-calculated bond dissociation energies (e.g., N–O vs. C–O) with experimental thermogravimetric data .
Q. What theoretical frameworks guide the analysis of this macrocycle’s supramolecular interactions?
- Hard-Soft Acid-Base (HSAB) theory : Predicts preferential binding of soft acids (e.g., Cd²⁺) to the nitrogen donor .
- Density Functional Theory (DFT) : Models conformational flexibility (e.g., chair vs. boat forms) and electronic transitions (λmax ~270 nm for π→π* in UV-Vis) .
- Molecular Dynamics (MD) : Simulates solvent effects on host-guest kinetics (e.g., water vs. DMSO) .
Methodological Recommendations
- Synthetic Optimization : Use fractional crystallization for enantiomer separation if chirality is introduced .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Safety Protocols : Despite low acute toxicity (GHS Category 4), use fume hoods and nitrile gloves during synthesis due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
